Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate (BDPC) is a chemical compound of the pyrrole class that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and bioorganic chemistry. It is an important building block for the synthesis of various organic compounds, and its derivatives have been used to synthesize a variety of pharmaceuticals and other compounds. It has also been used as a ligand in metal-catalyzed reactions.
Scientific Research Applications
Microwave-Accelerated Synthesis in Porphyrin and Dipyrromethene Production
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate derivatives, such as benzyl 3,5-dimethyl-pyrrole-2-carboxylate, are crucial in the synthesis of porphyrins and dipyrromethenes. The microwave-accelerated synthesis of these compounds offers a highly efficient and pure product yield. This method is particularly advantageous as it avoids the decomposition often encountered in traditional synthesis methods (Regourd et al., 2006).
Spiro Heterocyclization in Pharmaceutical Synthesis
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is involved in spiro heterocyclization processes, crucial for the synthesis of complex pharmaceutical compounds. This process involves the formation of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] heterocyclic systems, which are significant in pharmaceutical research (Dmitriev et al., 2014).
Applications in Organic Chemistry
The compound plays a vital role in various organic synthesis processes. Its derivatives are important intermediates in the synthesis of more complex chemical structures, contributing significantly to the field of organic chemistry (Lash et al., 1994).
Lewis Acid-Promoted Reactions
In Lewis acid-promoted reactions, benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate derivatives demonstrate diverse reactivity patterns. These reactions are essential in synthesizing functionalized dihydroazepines and dihydropyrroles, which have applications in various chemical processes (Yin et al., 2011).
Use in Crystallography Studies
The structural analysis of benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate derivatives is essential for understanding the properties of these compounds. Crystallography studies provide insights into their molecular arrangement and potential applications in various fields (Silva et al., 2012).
Synthesis of Pyrrolopyridine Derivatives
This compound is also instrumental in synthesizing pyrrolo[2,3-c]pyridine-5-carboxylates, which are structurally related to active β-carboline-3-carboxylates. This synthesis is significant in the study of benzodiazepine receptor-ligand interactions (Dekhane et al., 1993).
properties
IUPAC Name |
benzyl 2,3-dihydropyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOEFQSAKKFGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454271 | |
Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
CAS RN |
68471-57-8 | |
Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68471-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.